molecular formula C9H8N2O3S2 B2477451 2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid CAS No. 946666-76-8

2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid

Cat. No.: B2477451
CAS No.: 946666-76-8
M. Wt: 256.29
InChI Key: YBLIDSVDNAXNKL-UHFFFAOYSA-N
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Description

The compound “2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid” is a unique chemical with the empirical formula C9H8N2O3S2 . It has a molecular weight of 256.30 .


Physical and Chemical Properties Analysis

The compound is solid in form . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • The compound has been studied in the context of chemical synthesis. Research by Veretennikov and Pavlov (2013) detailed the synthesis of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, which share structural similarities with the compound . These derivatives were obtained through reactions involving 2-aminothiazoles and ethyl acetoacetate, followed by further chemical transformations (Veretennikov & Pavlov, 2013).
  • Similar research by Nedolya et al. (2018) described transformations of related compounds under acidic conditions, leading to the formation of diverse derivatives (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

Potential Biological Activities

  • A study by Cai et al. (2016) explored the antibacterial and antitubercular activities of novel 5H-thiazolo[3,2-a]pyrimidin-5-ones, which are structurally related to the compound. This research provided insights into the potential biological applications of such compounds (Cai, Zhang, Chen, Yan, Zhang, Zou, Meng, Li, & Fu, 2016).
  • Another related study by Rinaldi et al. (1993) investigated new heterocyclic structures, including thiazolo[3,2-a][1,2,5]thiadiazolo[3,4-d]pyrimidine and [1,2,5]thiadiazolo[3',4':4,5]pyrimido[2,1-b][1,3]thiazine, for their antimicrobial and antimycotic activities (Rinaldi, Pecorari, Cermelli, & Malagoli, 1993).

Pharmacological Properties

  • The compound's structural analogs have been studied for pharmacological properties. Selvam et al. (2012) synthesized and evaluated thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties (Selvam, Karthik, Palanirajan, & Ali, 2012).

Synthesis and Reactions

  • Research has also focused on the synthesis and reactions of various thiazolo[3,2-a]pyrimidine derivatives, providing a broader context for understanding the chemical behaviors and potential applications of these compounds. For instance, Rahman et al. (2005) detailed the synthesis of novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one derivatives, exploring their structure and biological activities (Rahman, Mukhtar, Ansari, & Lemiére, 2005).

Properties

IUPAC Name

2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S2/c12-7-3-6(4-15-5-8(13)14)10-9-11(7)1-2-16-9/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLIDSVDNAXNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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